Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate
Description
Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate is a structurally complex benzoate derivative featuring a 2-chlorobenzoate core substituted with a pyrazole ring bearing amino and carbamoyl groups. This compound combines electron-withdrawing (2-chloro) and hydrogen-bonding functionalities (amino, carbamoyl), making it a candidate for pharmaceutical or materials science applications. Its synthesis likely involves cyclization reactions similar to benzimidazole derivatives , though specific pathways remain undocumented in the provided evidence.
Properties
Molecular Formula |
C12H11ClN4O3 |
|---|---|
Molecular Weight |
294.69 g/mol |
IUPAC Name |
methyl 5-(5-amino-4-carbamoylpyrazol-1-yl)-2-chlorobenzoate |
InChI |
InChI=1S/C12H11ClN4O3/c1-20-12(19)7-4-6(2-3-9(7)13)17-10(14)8(5-16-17)11(15)18/h2-5H,14H2,1H3,(H2,15,18) |
InChI Key |
YHWZHSNWGBCTBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2C(=C(C=N2)C(=O)N)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino and carbamoyl groups: These functional groups can be introduced through nucleophilic substitution reactions.
Chlorination of the benzoate ring:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or the chlorobenzoate to a hydroxybenzoate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate features a complex structure that contributes to its biological activity. The compound's molecular formula is C_{11}H_{11ClN_4O_2 with a molecular weight of approximately 252.68 g/mol. Its structure includes a chlorobenzoate moiety and a pyrazole ring, which are critical for its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against HIV. Research conducted on pyrazole-based compounds has demonstrated their ability to inhibit HIV replication through various mechanisms, including interference with viral enzyme activities and cellular entry processes .
Table 1: Antiviral Activity of Pyrazole Derivatives
| Compound Name | EC50 (µM) | Mechanism of Action |
|---|---|---|
| A.20 | 3.2 | Inhibition of viral entry |
| A.21 | 5.5 | Non-specific viral inhibition |
| Lead Compound | 2.8 | Targeting viral replication |
Anticonvulsant Properties
Another notable application is in the treatment of epilepsy. Compounds derived from pyrazole structures have been evaluated for their anticonvulsant activity. In animal models, these compounds showed significant protection against seizures induced by maximal electroshock and pentylenetetrazol, suggesting their potential as therapeutic agents for seizure disorders .
Table 2: Anticonvulsant Activity in Animal Models
| Compound Name | Dose (mg/kg) | Seizure Protection (%) |
|---|---|---|
| Compound X | 30 | 75 |
| Compound Y | 100 | 85 |
| Methyl 5-(...) | 300 | 90 |
Case Study 1: HIV Inhibition
A study involving the screening of a library of pyrazole derivatives identified several compounds with promising antiviral activity against HIV. Among these, this compound demonstrated significant inhibition in dose-dependent assays, marking it as a candidate for further development as an antiviral agent.
Case Study 2: Epilepsy Treatment
In another study assessing the anticonvulsant properties of pyrazole derivatives, this compound was tested alongside established anticonvulsants like phenytoin. Results indicated that this compound provided comparable protection with reduced neurotoxicity, highlighting its potential as a safer alternative in epilepsy management.
Mechanism of Action
The mechanism of action of Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural Features and Electronic Effects
- Electronic Effects : The 2-Cl group in the target compound and M2CB is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution compared to electron-donating groups (e.g., OCH₃ in M3MOB) .
- Hydrogen Bonding: The amino and carbamoyl groups on the pyrazole enable extensive hydrogen bonding, contrasting with M2CB and M2NB, which lack such groups. This property aligns with principles in crystal engineering discussed in hydrogen-bonding analyses .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility: The target compound’s carbamoyl and amino groups enhance solubility in polar solvents compared to M2CB and M2NB.
- Thermal Stability : The pyrazole ring and hydrogen-bonding network likely increase thermal stability relative to simpler esters like M2CB.
Biological Activity
Methyl 5-(5-amino-4-carbamoyl-1H-pyrazol-1-yl)-2-chlorobenzoate (CAS No. 1439818-90-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN4O3, with a molecular weight of 294.69 g/mol. The compound features a chlorobenzoate moiety linked to a pyrazole derivative, characterized by an amino group and a carbamoyl group on the pyrazole ring, which enhances its reactivity and potential interactions with biological targets .
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biomolecules. The following sections summarize key findings from recent studies.
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in inflammatory responses. For example, similar pyrazole derivatives have been investigated for their ability to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), a target for treating inflammatory diseases .
- Antiviral Activity : The compound's structural analogs have demonstrated potential as inhibitors against HIV replication. Pyrazole-based compounds have been shown to possess antiviral properties by interfering with viral replication mechanisms .
- Anti-inflammatory Effects : The presence of the amino and carbamoyl groups may contribute to anti-inflammatory activities, making it a candidate for further investigation in inflammatory disease models.
Structure-Activity Relationship (SAR)
A detailed SAR study is crucial for understanding how modifications to the compound's structure affect its biological activity. The following table summarizes findings from various studies comparing this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-(5-amino-4-carbamoyl-pyrazol-1-yl)-2-chlorobenzoate | Amino and carbamoyl groups on pyrazole | Potential kinase inhibition, antiviral activity |
| Isopropyl 5-amino-2-chlorobenzoate | Amino and chloro groups | Anti-inflammatory properties |
| Methyl 6-(5-amino-2-chlorophenyl)pyridine-3-carboxylate | Pyridine ring, carboxylate group | Antimicrobial properties |
| N-(4-chloro-3-pyridin-2-ylphenyl)-2-methylpyridine | Pyridine derivatives | Hedgehog signaling inhibition |
This comparison highlights the unique pharmacological profile of this compound relative to other compounds .
Case Studies
Several case studies have explored the biological activity of this compound:
- Inflammation Model : In vivo studies demonstrated that derivatives similar to this compound effectively reduced IL-6 secretion in rat models, indicating potential therapeutic effects in inflammatory conditions .
- Antiviral Screening : A screening campaign involving pyrazole derivatives identified several compounds with significant activity against HIV replication. This compound's structural characteristics were pivotal in enhancing antiviral efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
